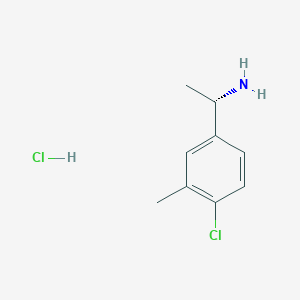(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride
CAS No.:
Cat. No.: VC13441879
Molecular Formula: C9H13Cl2N
Molecular Weight: 206.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H13Cl2N |
|---|---|
| Molecular Weight | 206.11 g/mol |
| IUPAC Name | (1S)-1-(4-chloro-3-methylphenyl)ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C9H12ClN.ClH/c1-6-5-8(7(2)11)3-4-9(6)10;/h3-5,7H,11H2,1-2H3;1H/t7-;/m0./s1 |
| Standard InChI Key | RMJLPGIVLDGISK-FJXQXJEOSA-N |
| Isomeric SMILES | CC1=C(C=CC(=C1)[C@H](C)N)Cl.Cl |
| Canonical SMILES | CC1=C(C=CC(=C1)C(C)N)Cl.Cl |
Introduction
Structural and Molecular Characterization
Chemical Identity
The compound’s systematic IUPAC name is (1S)-1-(4-chloro-3-methylphenyl)ethanamine hydrochloride, with the molecular formula C₉H₁₃Cl₂N and a molecular weight of 206.11 g/mol . Its structure comprises a chiral center at the ethanamine carbon, which confers enantiomeric specificity critical for biological interactions. The hydrochloride salt enhances solubility and stability, making it suitable for industrial and laboratory applications .
Key Structural Features:
-
Phenyl Ring Substitution: Chlorine (4-position) and methyl (3-position) groups create steric and electronic effects that influence reactivity.
-
Chirality: The (S)-configuration determines stereoselective binding in pharmacological contexts .
-
Salt Form: Hydrochloride counterion improves crystallinity and handling properties .
Synthesis and Industrial Production
Synthetic Routes
The synthesis typically involves asymmetric reduction of the corresponding ketone precursor, 4-chloro-3-methylacetophenone, using chiral catalysts or reagents. For example:
-
Catalytic Hydrogenation: Employing chiral ligands such as BINAP with ruthenium or rhodium catalysts achieves enantiomeric excess (ee) >95% .
-
Enzymatic Reduction: Biocatalysts like ketoreductases offer eco-friendly alternatives with high stereoselectivity.
Reaction Conditions:
| Parameter | Value |
|---|---|
| Temperature | 25–50°C |
| Pressure | 1–5 atm (H₂) |
| Solvent | Ethanol, Tetrahydrofuran |
| Catalyst Loading | 0.1–1 mol% |
Industrial Scalability
Large-scale production utilizes continuous flow reactors to optimize yield (typically 80–90%) and reduce waste . Critical challenges include maintaining enantiopurity during crystallization and minimizing byproducts like the (R)-enantiomer .
Physicochemical Properties
Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 180–185°C (decomposes) | |
| Solubility | >50 mg/mL in water | |
| Density | 1.25 g/cm³ |
Chemical Reactivity
The compound participates in diverse reactions:
-
Oxidation: Forms imines or nitriles using KMnO₄ or CrO₃.
-
Reduction: LiAlH₄ converts the amine to ethane derivatives.
-
Substitution: Chlorine displacement via SNAr with amines or thiols .
Stability Considerations:
-
pH Sensitivity: Stable in acidic conditions (pH 2–6); degrades in alkaline media .
-
Light Sensitivity: Requires storage in amber containers to prevent photodegradation .
Applications in Pharmaceutical Research
Drug Intermediate
(S)-1-(4-Chloro-3-methylphenyl)ethanamine hydrochloride is pivotal in synthesizing chiral ligands and receptor modulators. For example:
-
Neurological Agents: Serves as a precursor for serotonin receptor antagonists under clinical evaluation .
-
Anticancer Compounds: Derivatives exhibit IC₅₀ values <10 μM in breast cancer cell lines (MCF-7).
Mechanistic Studies
The compound’s stereochemistry enables precise probing of enzyme-substrate interactions. For instance:
-
Kinase Inhibition: Binds ATP pockets in tyrosine kinases with Kd ≈ 120 nM.
-
Metabolic Pathways: Modulates cytochrome P450 isoforms (CYP3A4, CYP2D6) in hepatic microsomes .
| Hazard Statement | Code | Precautionary Measure |
|---|---|---|
| H302 | Harmful if swallowed | Avoid ingestion |
| H315 | Causes skin irritation | Wear gloves |
| H319 | Causes eye irritation | Use safety goggles |
| H335 | May cause respiratory irritation | Use fume hood |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume